4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Description
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride (CAS: 1016679-17-6) is a sulfonyl chloride derivative with the molecular formula C₉H₁₂ClNO₄S₂ and a molecular weight of 297.78 g/mol . This compound features a propane-1-sulfonamido methyl group attached to a benzene ring, alongside a reactive sulfonyl chloride group. Its dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key safety data include hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage), necessitating precautions like protective equipment (P280) and eye rinsing (P305+P351+P338) .
Properties
IUPAC Name |
4-[(propylsulfonylamino)methyl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWTLUVLMNEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197774 | |
| Record name | 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016696-49-3 | |
| Record name | 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016696-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride and propane-1-sulfonamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop
Biological Activity
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride, with the molecular formula and a molecular weight of 311.81 g/mol, is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is structurally related to other sulfonamides, which are known for their antibacterial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity is pivotal in modifying biomolecules, such as proteins and peptides, facilitating studies on their structure and function .
The biological activity of this compound primarily involves its interaction with nucleophiles. The sulfonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds that can alter the function of these biomolecules. This mechanism underpins its potential as a drug precursor in synthesizing sulfonamide-based pharmaceuticals .
Biological Activity Studies
Recent studies have investigated the effects of similar sulfonamide compounds on biological systems, providing insights into the potential activity of this compound.
Table 1: Summary of Biological Activity Studies on Sulfonamide Derivatives
Case Studies
A notable study utilized an isolated rat heart model to evaluate the impact of benzenesulfonamide derivatives on perfusion pressure. The results indicated that certain derivatives, including 4-(2-aminoethyl)benzene sulfonamide, significantly reduced perfusion pressure over time compared to controls. This suggests a potential cardiovascular effect mediated through calcium channel interactions .
In another study focusing on Schiff base complexes derived from benzene sulfonyl chlorides, several synthesized compounds exhibited antibacterial and antifungal activities, indicating that structural modifications can enhance biological efficacy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary theoretical models have suggested varying permeability across different cell lines, highlighting the need for further pharmacokinetic evaluations to determine absorption, distribution, metabolism, and excretion (ADME) characteristics .
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines to form sulfonamides is particularly valuable in the development of anti-inflammatory drugs and other therapeutic agents. For instance, sulfonamides derived from this compound have shown potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
2. Synthesis of Kinase Inhibitors
The compound plays a crucial role in synthesizing small molecule kinase inhibitors, which are vital for targeting specific pathways in cancer treatment. Its reactivity allows for the introduction of functional groups that can enhance the efficacy and selectivity of kinase inhibitors . The development of these inhibitors has been pivotal, with numerous compounds entering clinical trials due to their therapeutic potential.
Synthetic Applications
1. Versatile Reagent in Organic Synthesis
As a sulfonyl chloride, this compound is an effective reagent for acylation reactions, allowing for the formation of various sulfonamides and carboxamides. The versatility of this compound enables chemists to synthesize complex molecules that may have applications in drug discovery and material science .
2. Coupling Reactions
In synthetic organic chemistry, this compound can be used in coupling reactions to create more complex structures. It can react with nucleophiles under standard conditions to yield products that are essential for further modifications and applications in medicinal chemistry .
Case Study 1: Development of Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as an intermediate. The resulting compounds exhibited significant inhibitory activity against pro-inflammatory cytokines, showcasing the compound's utility in drug design aimed at treating inflammatory diseases .
Case Study 2: Synthesis of Kinase Inhibitors
In another research effort, researchers utilized this sulfonyl chloride to synthesize a series of kinase inhibitors. These inhibitors were evaluated for their potency against various cancer cell lines, revealing promising results that led to further development and optimization of these compounds for clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with three analogs: 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride, 3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride, and 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide.
Table 1: Comparative Analysis of Key Features
Reactivity and Physicochemical Properties
- Sulfonyl Chloride Reactivity: The target compound and its analogs share a reactive sulfonyl chloride group, enabling nucleophilic substitutions (e.g., with amines or alcohols). However, substituents influence electronic effects. For example, the fluoro group in 3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride may enhance electrophilicity at the sulfonyl chloride site compared to the non-fluorinated target compound .
- Collision Cross-Section (CCS) : The fluorinated analog exhibits predicted CCS values of 167.6–176.4 Ų (for [M+H]⁺ and adducts), which may correlate with mass spectrometry behavior . Such data are unavailable for other compounds, limiting direct comparisons.
- Physical State : 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride is a clear, pale liquid , whereas the target compound’s physical state is unspecified in available data.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Side Reactions |
|---|---|---|---|
| 1 | Propane-1-sulfonamide, DCM, 0°C | 60–70% | Dimerization of intermediates |
| 2 | ClSO₃H, 50°C, 2 hr | 70–80% | Over-chlorination or hydrolysis |
How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide (–SO₂NH–) and sulfonyl chloride (–SO₂Cl) connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 322.0124 for C₁₀H₁₂ClNO₃S₂) .
- Chromatographic Purity : Reverse-phase HPLC with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to assess impurities .
Contradiction Analysis :
Discrepancies in reported melting points (e.g., 58–63°C vs. 70–75°C) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify these variations .
What strategies enhance the stability of this compound during storage and handling?
Q. Methodological Answer
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent moisture absorption and photodegradation.
- Handling : Use Schlenk lines for air-sensitive reactions. Quench residual sulfonyl chloride with aqueous NaHCO₃ to avoid exothermic decomposition .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) monitor hydrolysis using FT-IR to track –SO₂Cl → –SO₃H conversion .
How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitutions?
Advanced Research Question
The compound’s dual functional groups (–SO₂Cl and –SO₂NH–) enable unique reactivity:
- Nucleophilic Attack : The sulfonyl chloride group reacts preferentially with amines (e.g., propylamine) to form sulfonamides, while the propane sulfonamide group remains inert under mild conditions .
- Competitive Reactivity : In polar aprotic solvents (DMF, DCM), the sulfonyl chloride reacts 5–10× faster than monosubstituted analogs (e.g., 4-methylbenzenesulfonyl chloride) due to electron-withdrawing effects .
Q. Table 2: Reaction Rates with Benzylamine
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Target Compound | DCM | 25 | 0.045 |
| 4-Methylbenzenesulfonyl Chloride | DCM | 25 | 0.008 |
What biological screening methodologies are suitable for evaluating the bioactivity of derivatives of this compound?
Q. Methodological Answer
- Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) using 4-nitrophenyl acetate as a substrate .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to cisplatin .
Data Interpretation : Contradictory results in bioactivity (e.g., high MIC but low cytotoxicity) may reflect selective membrane permeability or off-target effects. Combinatorial QSAR models can prioritize derivatives for further study .
How can computational methods predict the regioselectivity of reactions involving this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-311+G(d,p) level simulations predict electrophilic aromatic substitution (EAS) preferences. The sulfonamide group directs incoming electrophiles to the para position relative to the sulfonyl chloride .
- Molecular Docking : For enzyme targets (e.g., carbonic anhydrase), docking scores correlate with experimental IC₅₀ values (R² = 0.89) .
Case Study : Docking of this compound into the COX-2 active site revealed hydrogen bonding with Arg120 and Tyr355, suggesting anti-inflammatory potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
